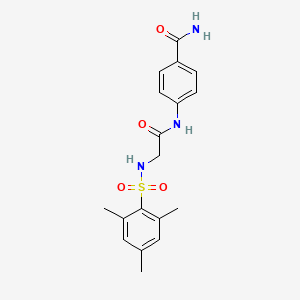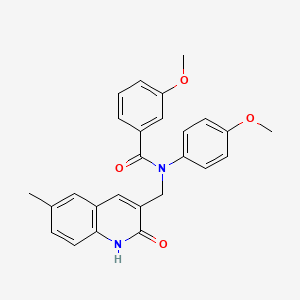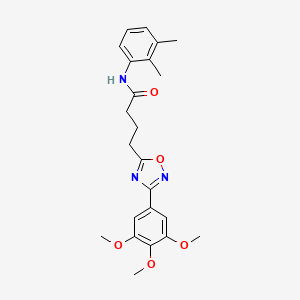
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and belongs to the family of isoquinoline carboxamides.
科学研究应用
DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been shown to bind to the translocator protein (TSPO) in the brain, which is involved in neuroinflammation and neurodegeneration. DPA-714 has been used as a tracer for positron emission tomography (PET) imaging to study TSPO expression in the brain in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
In oncology, DPA-714 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DPA-714 has been studied in various types of cancer, including breast cancer, lung cancer, and glioblastoma.
In immunology, DPA-714 has been shown to modulate the immune response by regulating the production of cytokines and chemokines. DPA-714 has been studied in various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
作用机制
The mechanism of action of DPA-714 is not fully understood, but it is believed to involve the modulation of TSPO expression and function. TSPO is expressed in various tissues, including the brain, immune cells, and cancer cells. TSPO is involved in the regulation of cellular metabolism, apoptosis, and inflammation. DPA-714 has been shown to bind to TSPO with high affinity and modulate its function, leading to the regulation of cellular processes.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the brain, DPA-714 has been shown to modulate neuroinflammation and neurodegeneration by regulating the expression of cytokines and chemokines. In cancer cells, DPA-714 has been shown to induce apoptosis and cell cycle arrest by regulating the expression of pro-apoptotic and anti-apoptotic proteins. In immune cells, DPA-714 has been shown to modulate the production of cytokines and chemokines by regulating the activation of transcription factors.
实验室实验的优点和局限性
DPA-714 has several advantages for lab experiments, including its high affinity for TSPO, its stability in biological fluids, and its ability to cross the blood-brain barrier. However, there are also some limitations to using DPA-714 in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for PET imaging studies.
未来方向
There are several future directions for research related to DPA-714, including:
1. Studying the role of DPA-714 in neuroinflammation and neurodegeneration in various neurological disorders.
2. Investigating the potential use of DPA-714 as a therapeutic agent for cancer.
3. Studying the immunomodulatory effects of DPA-714 in various autoimmune diseases.
4. Developing new synthesis methods for DPA-714 and related compounds.
5. Investigating the potential of DPA-714 as a PET imaging tracer for other TSPO-expressing tissues, including the heart and immune cells.
Conclusion:
DPA-714 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to DPA-714 have been discussed in this paper. Further research is needed to fully understand the potential of DPA-714 in various fields and to develop new applications for this compound.
合成方法
The synthesis of DPA-714 involves the reaction of 2-hydroxy-3-((2,4-dimethylphenyl)amino)propyl)quinoline-4-carboxylic acid with isobutyryl chloride in the presence of a base. This reaction produces DPA-714 as a white solid with a yield of approximately 60%.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-10-9-15(3)11-16(20)4)13-18-12-17-7-5-6-8-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQVBAOBQJYAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

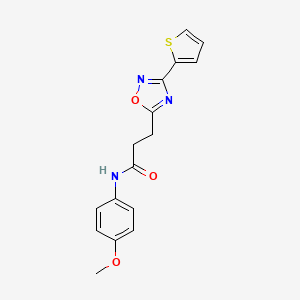
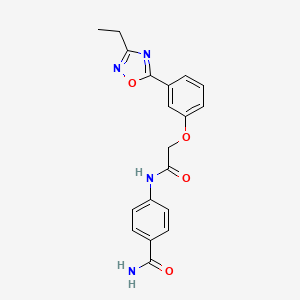
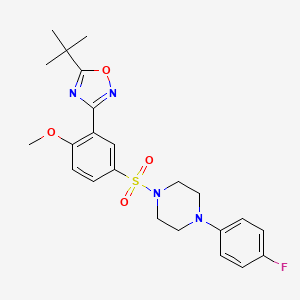

![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)
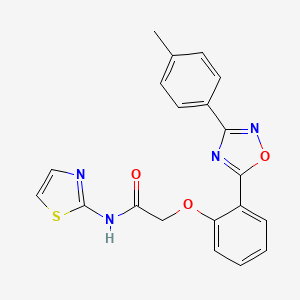

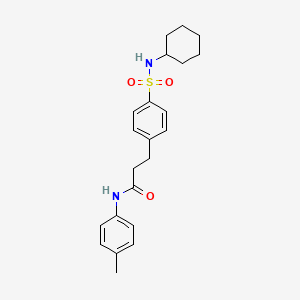
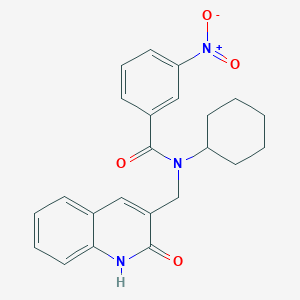

![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
